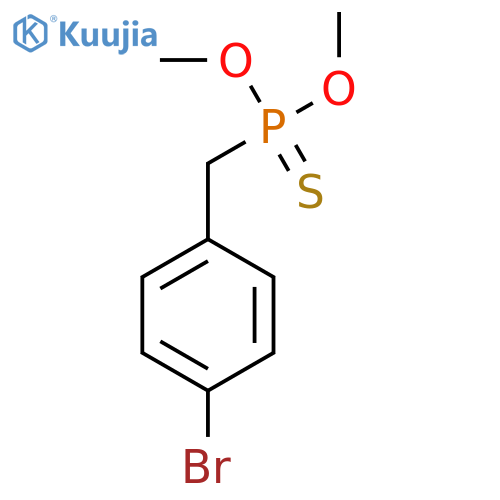

Cas no 2470438-15-2 (O,O-dimethyl (4-bromophenyl)methylphosphonothioate)

O,O-dimethyl (4-bromophenyl)methylphosphonothioate 化学的及び物理的性質

名前と識別子

-

- O,O-dimethyl (4-bromophenyl)methylphosphonothioate

- O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate

- EN300-26980911

- 2470438-15-2

- (4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane

-

- インチ: 1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3

- InChIKey: CYEYTRLCSPPCGR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CP(OC)(OC)=S

計算された属性

- せいみつぶんしりょう: 293.94790g/mol

- どういたいしつりょう: 293.94790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

O,O-dimethyl (4-bromophenyl)methylphosphonothioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26980911-0.05g |

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |

2470438-15-2 | 90.0% | 0.05g |

$2253.0 | 2025-03-20 | |

| Aaron | AR0287JC-100mg |

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |

2470438-15-2 | 90% | 100mg |

$3757.00 | 2023-12-15 | |

| 1PlusChem | 1P0287B0-100mg |

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |

2470438-15-2 | 90% | 100mg |

$3417.00 | 2024-05-21 | |

| Aaron | AR0287JC-50mg |

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |

2470438-15-2 | 90% | 50mg |

$3123.00 | 2023-12-15 | |

| Enamine | EN300-26980911-0.1g |

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |

2470438-15-2 | 90.0% | 0.1g |

$2714.0 | 2025-03-20 | |

| 1PlusChem | 1P0287B0-50mg |

O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate |

2470438-15-2 | 90% | 50mg |

$2847.00 | 2024-05-21 |

O,O-dimethyl (4-bromophenyl)methylphosphonothioate 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

O,O-dimethyl (4-bromophenyl)methylphosphonothioateに関する追加情報

Professional Introduction to O,O-dimethyl (4-bromophenyl)methylphosphonothioate (CAS No. 2470438-15-2)

O,O-dimethyl (4-bromophenyl)methylphosphonothioate, a compound with the chemical identifier CAS No. 2470438-15-2, represents a significant advancement in the field of agrochemical and pharmaceutical research. This organophosphorus compound, characterized by its O,O-dimethyl and (4-bromophenyl)methylphosphonothioate functional groups, has garnered considerable attention due to its unique structural and chemical properties.

The molecular structure of O,O-dimethyl (4-bromophenyl)methylphosphonothioate consists of a phosphonothioate moiety linked to a brominated phenyl ring, which is further substituted with dimethyl groups. This configuration imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the bromine atom enhances its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic molecules.

In recent years, the compound has been extensively studied for its potential applications in the development of novel pesticides and herbicides. Its ability to interact with biological targets at the molecular level has opened new avenues for crop protection strategies. Researchers have observed that the phosphonothioate group disrupts enzymatic pathways in pests, leading to effective pest control without significant environmental impact.

Moreover, O,O-dimethyl (4-bromophenyl)methylphosphonothioate has shown promise in medicinal chemistry. Its structural features make it an excellent scaffold for designing bioactive molecules with therapeutic properties. Specifically, studies have indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in human diseases. This has spurred interest in exploring its pharmacological potential further.

The synthesis of O,O-dimethyl (4-bromophenyl)methylphosphonothioate involves multi-step organic reactions, including phosphonation and thiolation processes. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making large-scale production feasible. Innovations in green chemistry have also been integrated into its synthesis, reducing waste and minimizing hazardous byproducts.

One of the most compelling aspects of this compound is its versatility. Beyond its roles in agrochemicals and pharmaceuticals, it serves as a key intermediate in material science. For instance, researchers have utilized it to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings and electronic materials.

The regulatory landscape for O,O-dimethyl (4-bromophenyl)methylphosphonothioate is evolving alongside advancements in chemical safety and environmental science. Regulatory bodies are increasingly focusing on sustainable practices, ensuring that the production and use of such compounds align with ecological standards. This has led to the development of more stringent guidelines for handling and disposal.

Future research directions for O,O-dimethyl (4-bromophenyl)methylphosphonothioate include exploring its role in nanotechnology and biodegradable materials. The compound's unique reactivity suggests it could be used to create smart materials that respond to environmental stimuli, such as light or temperature changes. Additionally, its potential as a catalyst or ligand in asymmetric synthesis is under active investigation.

In conclusion, O,O-dimethyl (4-bromophenyl)methylphosphonothioate (CAS No. 2470438-15-2) stands out as a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features enable diverse functionalities, making it indispensable in both industrial and academic research settings. As our understanding of its properties continues to grow, so too will its impact on innovation and sustainability.

2470438-15-2 (O,O-dimethyl (4-bromophenyl)methylphosphonothioate) 関連製品

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)

- 1256477-09-4(2,2,5-Trimethylhexanal)

- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)